molecular formula C20H18N4O4 B2532772 3-(3,4-dimethoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1094605-74-9

3-(3,4-dimethoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2532772
CAS No.: 1094605-74-9
M. Wt: 378.388
InChI Key: BJKPJHCIZUTSOI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-diketone to form the pyrazole ring.

    Formation of the Oxadiazole Ring: The pyrazole intermediate is then reacted with a nitrile oxide, which is generated in situ from the corresponding hydroximoyl chloride, to form the oxadiazole ring.

    Coupling with 3,4-Dimethoxyphenyl Group: The final step involves coupling the oxadiazole intermediate with 3,4-dimethoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied for various scientific research applications:

    Medicinal Chemistry: It has potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the pyrazole ring, which may result in different biological activities.

    5-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the 3,4-dimethoxyphenyl group, potentially altering its interaction with biological targets.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl and 3-(4-methoxyphenyl)-1H-pyrazol-5-yl groups in 3-(3,4-dimethoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole provides a unique combination of electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to material science.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-25-14-7-4-12(5-8-14)15-11-16(23-22-15)20-21-19(24-28-20)13-6-9-17(26-2)18(10-13)27-3/h4-11H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPJHCIZUTSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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